molecular formula C9H6N2S B13820574 6H-[1,3]Thiazolo[4,5-e]indole CAS No. 32530-63-5

6H-[1,3]Thiazolo[4,5-e]indole

Cat. No.: B13820574
CAS No.: 32530-63-5
M. Wt: 174.22 g/mol
InChI Key: UANGBHLCLORANU-UHFFFAOYSA-N
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Description

6H-[1,3]Thiazolo[4,5-e]indole is a heterocyclic compound that features a fused ring system containing both thiazole and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,3]Thiazolo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with indole derivatives in the presence of oxidizing agents such as potassium ferricyanide . Another approach includes the use of hydrazonoyl halides as precursors, which react with thioamides to form the desired thiazole-indole fused ring system .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic procedures starting from readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6H-[1,3]Thiazolo[4,5-e]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazoloindole compounds .

Scientific Research Applications

6H-[1,3]Thiazolo[4,5-e]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-[1,3]Thiazolo[4,5-e]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Properties

CAS No.

32530-63-5

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

6H-pyrrolo[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-5,10H

InChI Key

UANGBHLCLORANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1NC=C3)N=CS2

Origin of Product

United States

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